molecular formula C10H11BrO B1288957 1-Bromo-2-(cyclopropylmethoxy)benzene CAS No. 494773-67-0

1-Bromo-2-(cyclopropylmethoxy)benzene

Cat. No. B1288957
M. Wt: 227.1 g/mol
InChI Key: IIXPTSUWKTZRRW-UHFFFAOYSA-N
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Description

The compound 1-Bromo-2-(cyclopropylmethoxy)benzene is a brominated benzene derivative with a cyclopropylmethoxy substituent at the second position. This structure suggests potential reactivity due to the presence of the bromine atom, which is commonly involved in substitution reactions, and the strained cyclopropyl group that may undergo ring-opening reactions under certain conditions.

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve various strategies, including electrophilic aromatic substitution where bromine is introduced into the benzene ring. For instance, the synthesis of complex brominated structures such as 1-bromo-2-(cyclopropylidenemethyl)benzene involves palladium-catalyzed reactions, which can generate various cyclized products depending on the ligands and conditions used . Additionally, the synthesis of related compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol demonstrates the use of multi-step synthetic routes starting from simpler brominated precursors .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be quite complex, with the potential for various interactions such as C–H···Br, C–Br···Br, and C–Br···π, as seen in the X-ray structure determinations of similar compounds . These interactions can significantly influence the packing and stability of the crystal structure of these compounds.

Chemical Reactions Analysis

Brominated benzene derivatives are versatile in chemical reactions. For example, 1-bromo-2-(cyclopropylidenemethyl)benzene can participate in domino reactions to form complex polycyclic structures . The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions. Cyclopropyl groups can also be involved in ring-opening reactions, as seen in the synthesis of juvenile hormone analogs from 1-bromo-2-ethoxycyclopropyllithium .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-(cyclopropylmethoxy)benzene would be influenced by the presence of the bromine atom and the cyclopropylmethoxy group. Bromine atoms typically increase the density and boiling point of the compounds due to their high atomic weight and the possibility of intermolecular interactions. The cyclopropyl group may confer additional reactivity, and the methoxy group could affect the solubility of the compound in organic solvents.

Scientific Research Applications

Molecular Synthesis and Diversity

1-Bromo-2-(cyclopropylmethoxy)benzene and its derivatives are utilized in the field of molecular synthesis, primarily as starting materials or intermediates. For instance, it reacts with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes, contributing to the enhancement of molecular complexity and diversity from easily available materials (Pan et al., 2014).

Synthesis of Isoindoles

Additionally, it's involved in a two-step synthesis process of 1-substituted 3-alkoxy-1H-isoindoles. This process entails the reaction of compounds derived from 1-bromo-2-(dialkoxymethyl)benzenes with nitriles, followed by acid-catalyzed cyclization, demonstrating its role in creating complex organic compounds (Kuroda & Kobayashi, 2015).

Natural Product Synthesis

Furthermore, 1-Bromo-2-(cyclopropylmethoxy)benzene derivatives are integral in synthesizing biologically active natural products. A notable example is the first-time synthesis of a natural product involving reactions with methoxymethyl-substituted aryl methyl ethers, showcasing its importance in the field of natural product chemistry (Akbaba et al., 2010).

Material Science Applications

In material science, derivatives of this compound are used as building blocks for thiol end-capped molecular wires, indicating their significance in developing new materials for electronics and other fields (Stuhr-Hansen et al., 2005).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXPTSUWKTZRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619999
Record name 1-Bromo-2-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(cyclopropylmethoxy)benzene

CAS RN

494773-67-0
Record name 1-Bromo-2-(cyclopropylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494773-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared from cyclopropylmethyl bromide and 2-bromophenol by the method of Example 42 (b) except that the reaction mixture was stirred at 75° C. for 4 h. This gave the product as a colourless oil.
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Synthesis routes and methods II

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Starting from commercially available 2-bromo-phenol and bromomethyl-cyclopropane the title compound is obtained as colorless oil.
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Synthesis routes and methods III

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Prepared from cyclopropylmethyl bromide and 2-bromophenol by the method of Example 42 (b) except that the reaction mixture was stirred at 75° C. for 4 h. This gave the product as a colourless oil.
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